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Compound Name: Hpk1-IN-35

Cat. No.: B12390678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hpk1-IN-35, a

potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in syngeneic

mouse models for immuno-oncology research. The following sections detail the mechanism of

action of HPK1 inhibition, protocols for in vivo studies, and expected outcomes with supporting

data.

Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)

signaling.[1] It is predominantly expressed in hematopoietic cells.[1] Upon TCR engagement,

HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-

containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the attenuation

of downstream signaling cascades, ultimately dampening T-cell activation and effector

functions. In the tumor microenvironment, this negative regulation can impede an effective anti-

tumor immune response.

Hpk1-IN-35 and other similar small molecule inhibitors are designed to block the kinase activity

of HPK1. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP-76,

thereby sustaining TCR signaling and enhancing T-cell-mediated anti-tumor immunity.[1] This

mechanism of action makes HPK1 a compelling target for cancer immunotherapy, with the
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potential to be used as a monotherapy or in combination with other immunotherapies like

checkpoint inhibitors.

Hpk1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor

signaling and how its inhibition can lead to enhanced T-cell activation.
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HPK1 signaling pathway in T-cell activation.
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Quantitative Data from Syngeneic Mouse Model
Studies
The following tables summarize the in vivo efficacy and pharmacokinetic properties of

representative HPK1 inhibitors in various syngeneic mouse models.

Table 1: Tumor Growth Inhibition (TGI) in Syngeneic Mouse Models

Compound
Mouse
Model

Dosing
TGI
(Monothera
py)

TGI
(Combinati
on with
anti-PD-1)

Reference

Novel HPK1

Inhibitor
CT26

30 mg/kg p.o.

(BID)
42% 95% [2]

BB3008 CT26 Not Specified Significant Not Specified [3]

BB3008 Hepa 1-6 Not Specified Significant Not Specified [3]

BB3008 4T1 Not Specified Significant Not Specified [3]

BB3008 MC38 Not Specified Not Specified Significant [3]

Compound 5i MC38 Not Specified Not Specified
Synergistic

Effect
[4]

Compound 5i CT26 Not Specified Not Specified
Synergistic

Effect
[4]

DS21150768
Multiple

Models
Not Specified

Tumor

Growth

Suppression

Tumor

Growth

Suppression

[5]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of HPK1 Inhibitors in Mice
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Compound Parameter Value Administration Reference

Novel HPK1

Inhibitor
Half-life (t½) 0.6 hours 1 mg/kg i.v. [2]

Cmax 1801 ng/mL 10 mg/kg p.o. [2]

Oral

Bioavailability (F)
116% 10 mg/kg p.o. [2]

pSLP76

Inhibition

50% inhibition

maintained for

24h

100 mg/kg p.o. [2]

Compound 5i
Oral

Bioavailability (F)
27-49% Not Specified [4]

Hpk1-IN-21
Oral

Bioavailability (F)
13% 25 mg/kg p.o. [6]

DS21150768
Oral

Bioavailability

Orally

Bioavailable
Not Specified [5]

Experimental Protocols
The following are detailed protocols for conducting in vivo studies with Hpk1-IN-35 in a

syngeneic mouse model.

Experimental Workflow
The diagram below outlines the general workflow for a syngeneic mouse model study

evaluating an HPK1 inhibitor.
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General experimental workflow for in vivo studies.
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Protocol 1: Preparation of Hpk1-IN-35 for In Vivo
Administration
Materials:

Hpk1-IN-35 powder

Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water, or as specified for

the compound)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Sterile syringes and needles

Procedure:

Calculate the required amount of Hpk1-IN-35 based on the desired dose (e.g., mg/kg) and

the number and weight of the mice.

Weigh the Hpk1-IN-35 powder accurately and place it in a sterile microcentrifuge tube.

Add the appropriate volume of the vehicle to the tube to achieve the desired final

concentration.

Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10

minutes.

Visually inspect the suspension to ensure it is homogenous before each administration.

Prepare fresh daily.
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Protocol 2: Syngeneic Tumor Model Establishment and
Treatment
Materials:

Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

Syngeneic tumor cell line (e.g., MC38, CT26, B16F10)

Cell culture medium and supplements

Trypsin-EDTA

Phosphate-buffered saline (PBS), sterile

Hemocytometer or automated cell counter

Sterile syringes (1 mL) and needles (25-27 gauge)

Calipers

Hpk1-IN-35 formulation (from Protocol 1)

Vehicle control

Optional: anti-PD-1 antibody or other combination agent

Procedure:

Cell Culture and Preparation:

Culture the chosen tumor cell line according to standard protocols.

On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and

resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x

10^6 cells/100 µL). Ensure high cell viability (>95%).

Tumor Implantation:
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Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth Monitoring and Randomization:

Monitor the mice daily for tumor growth.

Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize

the mice into treatment groups (e.g., Vehicle, Hpk1-IN-35, Hpk1-IN-35 + anti-PD-1).

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: (Length x Width²)/2.

Treatment Administration:

Administer Hpk1-IN-35 via the appropriate route (e.g., oral gavage or intraperitoneal

injection) at the predetermined dose and schedule (e.g., once or twice daily).[7]

Administer the vehicle control to the control group following the same schedule.

For combination studies, administer the additional therapeutic agent (e.g., anti-PD-1

antibody via intraperitoneal injection) according to its established protocol.

Endpoint and Tissue Collection:

Continue treatment and monitoring until the tumors in the control group reach a

predetermined endpoint, or for a specified duration.

At the end of the study, euthanize the mice and collect tumors, spleens, and tumor-

draining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry,

gene expression analysis).

Protocol 3: Pharmacodynamic Analysis of pSLP76
Inhibition
Materials:

Blood collection tubes (e.g., with EDTA)
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Red blood cell lysis buffer

FACS buffer (PBS with 2% FBS)

Fixation/permeabilization buffers

Fluorochrome-conjugated antibodies against mouse CD3, CD4, CD8, and phospho-SLP76

(Ser376)

Flow cytometer

Procedure:

Sample Collection:

Collect blood from mice at various time points after Hpk1-IN-35 administration.

Cell Staining:

Perform red blood cell lysis.

Stain for surface markers (CD3, CD4, CD8).

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular

staining.

Stain for intracellular phospho-SLP76.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the level

of pSLP76 expression.

Conclusion
The inhibition of HPK1 with small molecules like Hpk1-IN-35 presents a promising strategy to

enhance anti-tumor immunity. The protocols and data provided herein offer a framework for
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researchers to effectively design and execute preclinical studies in syngeneic mouse models to

evaluate the therapeutic potential of HPK1 inhibitors. Careful consideration of the experimental

design, including the choice of tumor model, dosing regimen, and endpoint analyses, is crucial

for obtaining robust and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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